2-amino-N-[3-(dimethylamino)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-[3-(dimethylamino)propyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives It features an amino group attached to the benzene ring and a dimethylamino group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[3-(dimethylamino)propyl]benzamide typically involves the reaction of 2-aminobenzamide with 3-(dimethylamino)propylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a catalyst like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-[3-(dimethylamino)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are used.
Substitution: Nucleophiles such as hydroxide (OH-) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Nitro-N-[3-(dimethylamino)propyl]benzamide
Reduction: this compound (if starting from the nitro derivative)
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-[3-(dimethylamino)propyl]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biochemical studies to understand protein interactions and enzyme activities.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-amino-N-[3-(dimethylamino)propyl]benzamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N-[3-(dimethylamino)propyl]benzamide: Lacks the amino group on the benzene ring.
2-Amino-N-phenylbenzamide: Has a phenyl group instead of the dimethylamino-propyl chain.
N-[3-(dimethylamino)propyl]acetamide: Similar structure but with an acetamide group instead of benzamide.
Uniqueness: 2-Amino-N-[3-(dimethylamino)propyl]benzamide is unique due to the presence of both an amino group and a dimethylamino-propyl chain, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1943-20-0 |
---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.